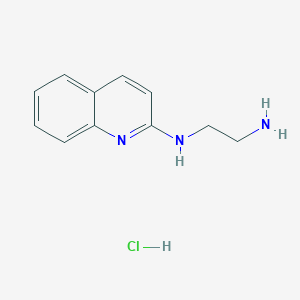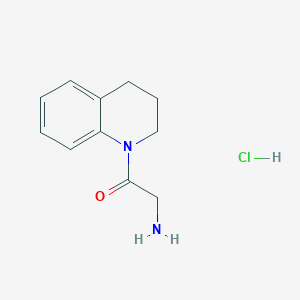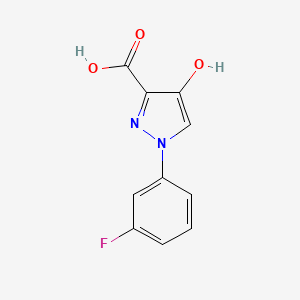
1-(3-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
Vue d'ensemble
Description
The compound “1-(3-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid” contains several functional groups. The 1H-pyrazole is a type of azole with two nitrogen atoms in the five-membered ring. The 3-fluorophenyl group is a phenyl ring with a fluorine atom at the 3rd position. The hydroxy group (-OH) and carboxylic acid group (-COOH) are functional groups that may contribute to the compound’s reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, fluorophenyl group, and hydroxy and carboxylic acid functional groups would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyrazole ring, fluorophenyl group, and hydroxy and carboxylic acid groups could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Applications De Recherche Scientifique
-
Scientific Field: Organic Chemistry
- Application : The compound 3-Fluorobenzeneboronic acid, which has a similar structure to the compound you mentioned, is used in scientific research .
- Method of Application : This compound is typically used in laboratory settings. The specific methods of application would depend on the nature of the experiment being conducted .
- Results or Outcomes : The outcomes of using this compound can vary widely depending on the specific experiment. Unfortunately, I couldn’t find specific results or outcomes related to this compound .
-
Scientific Field: Medicinal Chemistry
- Application : A compound with a similar structure, 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione, has been used in the synthesis of new Schiff bases .
- Method of Application : This compound was reacted with corresponding benzaldehydes with various substituents at position 4 to obtain the new Schiff bases .
- Results or Outcomes : Several new substances have shown moderate antifungal activity against Candida spp. The highest activity directed against C. albicans was shown by compound RO4, with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .
-
Scientific Field: Drug Discovery
- Application : The five-membered pyrrolidine ring, which is structurally similar to the compound you mentioned, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- Method of Application : The specific methods of application would depend on the nature of the experiment being conducted .
- Results or Outcomes : The outcomes of using this compound can vary widely depending on the specific experiment. Unfortunately, I couldn’t find specific results or outcomes related to this compound .
-
Scientific Field: Antimicrobial Research
- Application : Schiff bases derived from a compound with a similar structure, 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, have shown promise in antimicrobial research .
- Method of Application : This compound was reacted with corresponding benzaldehydes with various substituents at position 4 to obtain the new Schiff bases .
- Results or Outcomes : Several new substances have shown moderate antifungal activity against Candida spp. The highest activity directed against C. albicans was shown by compound RO4, with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .
-
Scientific Field: Organic Synthesis
- Application : The compound 4-Chloro-3-fluorophenylboronic Acid, which has a similar structure to the compound you mentioned, is used in scientific research .
- Method of Application : This compound is typically used in laboratory settings. The specific methods of application would depend on the nature of the experiment being conducted .
- Results or Outcomes : The outcomes of using this compound can vary widely depending on the specific experiment. Unfortunately, I couldn’t find specific results or outcomes related to this compound .
-
Scientific Field: Antimicrobial Research
- Application : The compound 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid, which is structurally similar to the compound you mentioned, has shown promise in antimicrobial research .
- Method of Application : This compound was synthesized and tested for its ability to inhibit the growth of drug-resistant strains of bacteria .
- Results or Outcomes : Several of these molecules are potent growth inhibitors of drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii with minimum inhibitory concentration values as low as 0.39 μg/mL .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-4-hydroxypyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3/c11-6-2-1-3-7(4-6)13-5-8(14)9(12-13)10(15)16/h1-5,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVISLUCVVHPCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=C(C(=N2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



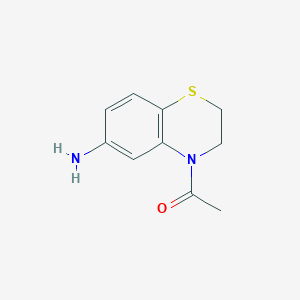
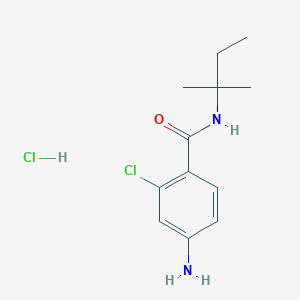
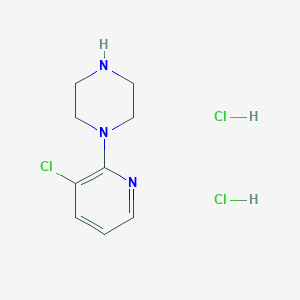
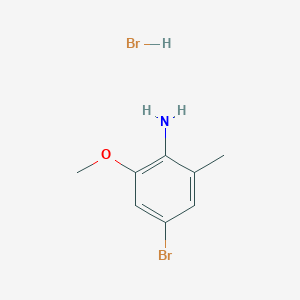
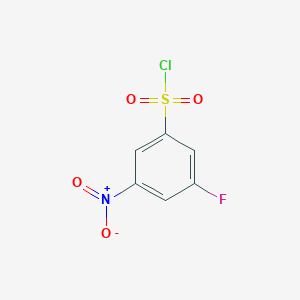
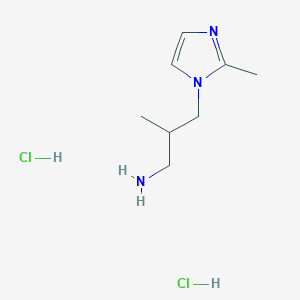
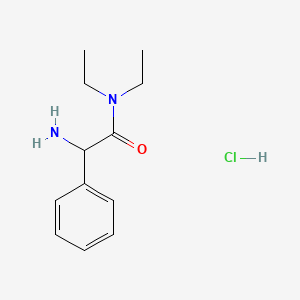
![methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride](/img/structure/B1521532.png)
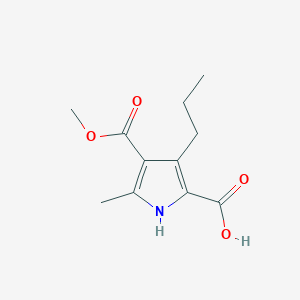
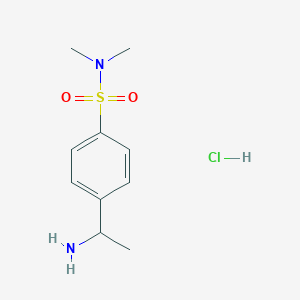
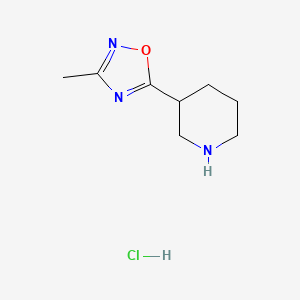
![2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid](/img/structure/B1521539.png)
